molecular formula C22H20BrNO2 B4194374 N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide

N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide

Cat. No. B4194374
M. Wt: 410.3 g/mol
InChI Key: RHLXRCHZBXIPOR-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide, also known as BPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPB belongs to the class of benzamide derivatives and is known for its ability to modulate specific ion channels in the nervous system.

Mechanism of Action

N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide acts as a selective blocker of the Nav1.7 subtype of voltage-gated sodium channels, which are primarily expressed in peripheral sensory neurons. By blocking Nav1.7 channels, this compound can reduce the excitability of these neurons and thereby alleviate pain and other symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a potent analgesic effect in animal models of neuropathic pain and migraine. It has also been shown to reduce seizure activity in animal models of epilepsy. Additionally, this compound has been found to have a low toxicity profile and does not appear to produce significant side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide in lab experiments is its selectivity for Nav1.7 channels, which allows for more precise modulation of neuronal activity. However, this compound may not be effective for all types of neurological disorders, as it primarily targets peripheral sensory neurons. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in humans.

Future Directions

There are several potential future directions for research on N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide. One area of interest is the development of more potent and selective Nav1.7 channel blockers based on the structure of this compound. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential for use in combination with other drugs for the treatment of neurological disorders. Finally, studies are needed to determine the potential for this compound to modulate other ion channels and receptors in the nervous system.

Scientific Research Applications

N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and migraine. It has been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons.

properties

IUPAC Name

N-[(2-bromophenyl)-phenylmethyl]-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO2/c1-2-26-18-12-8-11-17(15-18)22(25)24-21(16-9-4-3-5-10-16)19-13-6-7-14-20(19)23/h3-15,21H,2H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLXRCHZBXIPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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